![molecular formula C23H14F3N3O B2715911 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-39-6](/img/structure/B2715911.png)

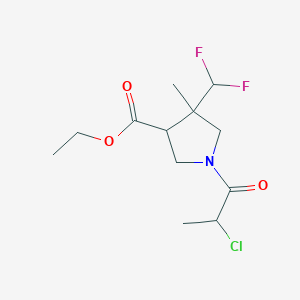

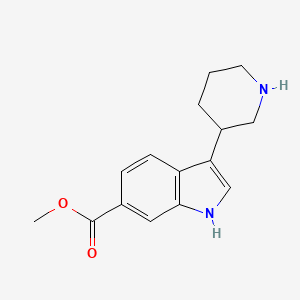

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazoloquinoline with multiple aromatic rings and fluorine substitutions. It contains a pyrazole ring fused with a quinoline, and has difluorophenyl and methoxyphenyl substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or beta-ketoester with hydrazine. The quinoline could be formed through a Skraup synthesis, which involves the condensation of an aniline with a carbonyl compound in the presence of a dehydrating agent and a catalyst .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluorine atoms and the electron-donating methoxy group. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用

Photophysical and Electrochemical Properties

Research on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives reveals that the introduction of fluorine atoms significantly alters their photophysical (absorption and emission spectra, quantum efficiency, fluorescence life times) and electrochemical (oxidation potentials) properties. These changes include modifications in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions, with the basicity of the molecule being tunable through the electron-withdrawing effect of fluorine, enhancing resistance to proton donors (Szlachcic & Uchacz, 2018).

Molecular Sensors and Fluorescence

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore serves as a versatile foundation for constructing brightly fluorescent molecular sensors and fluoroionophores. These compounds have been demonstrated to effectively function in metal ion recognition through fluorescence enhancement and ratiometric dual emission, showcasing their potential in analytical chemistry and bioimaging applications (Rurack et al., 2002).

Synthesis and Transformations

Studies on the synthesis and transformations of various quinoline derivatives, including those with aminoquinoline structures, highlight their significance as fluorophores in biochemistry and medicine for studying biological systems. Such derivatives are noted for their potential as antioxidants and radioprotectors, with ongoing research focused on developing more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).

Fluorescent Sensors

Novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been developed for the fluorescence detection of small inorganic cations. These compounds demonstrate sensitivity and selectivity towards various cations, underscoring their utility in environmental monitoring and biochemical assays (Mac et al., 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3O/c1-30-16-6-2-13(3-7-16)22-18-12-27-20-8-4-14(24)10-17(20)23(18)29(28-22)21-9-5-15(25)11-19(21)26/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYFNPSJVXLXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine](/img/structure/B2715828.png)

![(Z)-3-anilino-N-(4-chlorophenyl)-2-cyano-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylprop-2-enamide](/img/structure/B2715830.png)

![Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2715833.png)

![2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride](/img/structure/B2715835.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2715838.png)

![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)